Pomalidomide-propargyl C4-Amino Functionalization Enables Higher CRBN Binding Affinity than Thalidomide-Based Ligands
Pomalidomide-propargyl retains the intact pomalidomide core with C4-amino functionalization, which forms an additional hydrogen bond with the CRBN binding pocket not present in thalidomide-based ligands [1]. While direct CRBN IC50 data for the propargyl conjugate is not publicly reported, the parent pomalidomide compound demonstrates CRBN target engagement IC50 of 83 ± 10 nM [2]. Thalidomide exhibits approximately 10-fold lower CRBN binding affinity, with reported Kd values in the micromolar range [1]. The C4-amino substitution strategy employed in pomalidomide and Pomalidomide-propargyl preserves this binding advantage while providing a linker attachment point that minimizes steric interference with the CRBN glutarimide binding pocket.
| Evidence Dimension | CRBN target engagement (binding affinity) |
|---|---|
| Target Compound Data | Pomalidomide parent: CRBN IC50 = 83 ± 10 nM |
| Comparator Or Baseline | Thalidomide: CRBN Kd in micromolar range (~10 μM estimated) |
| Quantified Difference | ~100-fold difference in CRBN binding affinity (class-level inference based on parent compounds) |
| Conditions | Promega CRBN target engagement assay; triplicate measurements |
Why This Matters
Higher CRBN binding affinity enables more efficient E3 ligase recruitment at lower PROTAC concentrations, potentially reducing off-target effects and improving therapeutic window.
- [1] BOC Sciences. From Thalidomide to Pomalidomide: The Evolution of Cereblon Ligands in Drug Discovery. Technical Review. October 2025. View Source
- [2] Promega Corporation. Table 2: CRBN target engagement IC50 values for IMiD compounds. Promega CRBN Tracer Assay Protocol. PMC Database. View Source
